NAMPT Biochemical Inhibition: IC50 Comparison Between the Target Compound and the Reference Inhibitor FK866
In a fluorescence-based biochemical assay measuring inhibition of human recombinant NAMPT using nicotinamide (NAM) as substrate, 2-benzamido-N-(2-carbamoylphenyl)-1,3-thiazole-4-carboxamide exhibited an IC50 greater than 2000 nM, indicating weak binding to the NAMPT active site [1]. By contrast, the prototypical NAMPT inhibitor FK866 (APO866) achieves an IC50 of approximately 1–3 nM in equivalent enzymatic assays, representing a potency difference of over 600-fold [2]. This quantitative gap demonstrates that the target compound occupies a distinct efficacy tier within the NAMPT inhibitor landscape—suitable as a chemical probe for structure-activity relationship (SAR) exploration rather than as a high-potency tool compound for NAD+ depletion studies.
| Evidence Dimension | NAMPT enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 >2000 nM |
| Comparator Or Baseline | FK866 (APO866): IC50 ≈ 1–3 nM |
| Quantified Difference | >600-fold less potent than FK866 |
| Conditions | Human recombinant NAMPT; NAM substrate; 5 min preincubation; 15 min measurement; fluorescence readout |
Why This Matters
Procurement decisions for NAMPT inhibitor research must align compound potency tier with experimental objective: this compound serves SAR and fragment-based design, not maximal target engagement.
- [1] BindingDB. BDBM50241480: NAMPT IC50 >2000 nM. Assay: Human recombinant NAMPT, NAM substrate, fluorescence detection. University of California San Diego. View Source
- [2] Hasmann M, Schemainda I. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 2003, 63(21):7436-7442. View Source
